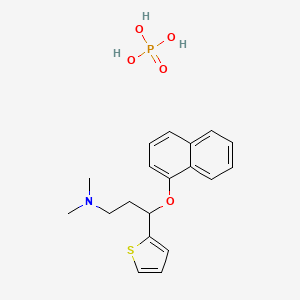
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;phosphoric acid is a complex organic compound with a molecular weight of 312.46 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a thiophene ring, and a dimethylamine group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine involves multiple steps. One common method includes the reaction of 1-naphthol with 3-chloropropan-1-amine in the presence of a base to form the intermediate 3-(naphthalen-1-yloxy)propan-1-amine. This intermediate is then reacted with thiophene-2-carbaldehyde under reductive amination conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors, modulating their activity through binding interactions. The exact pathways and molecular targets are still under investigation, but it is known to affect various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl Duloxetine Oxalate: Similar in structure but with different pharmacological properties.
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate: Another closely related compound with similar chemical properties.
Uniqueness
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine stands out due to its unique combination of a naphthalene ring, thiophene ring, and dimethylamine group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C19H24NO5PS |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;phosphoric acid |
InChI |
InChI=1S/C19H21NOS.H3O4P/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17;1-5(2,3)4/h3-11,14,18H,12-13H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
GFEYKTAAWOBOON-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















